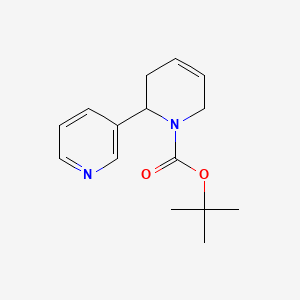

rac-N-Boc Anatabine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWGJPFWVBKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675709 | |

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-12-4 | |

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of rac-N-Boc Anatabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine is a minor alkaloid found in plants of the Solanaceae family. It has garnered interest in the scientific community for its potential biological activities. The N-tert-butoxycarbonyl (Boc) protected form, rac-N-Boc anatabine, serves as a valuable intermediate in the synthesis of anatabine derivatives and as a tool for pharmacological research. The Boc protecting group enhances the stability and modulates the reactivity of the amine functionality, facilitating further chemical modifications. This guide details a two-step synthetic approach to this compound, commencing with the synthesis of racemic anatabine followed by its N-Boc protection.

Synthesis of rac-Anatabine

A patented method outlines the synthesis of racemic anatabine from 3-aminomethylpyridine and benzophenoneimine. The process involves the formation of an intermediate, N-(diphenylmethylene)(pyridin-3-yl)methanamine, followed by cyclization to yield anatabine.

Experimental Protocol: Synthesis of rac-Anatabine

Step 1: Formation of N-(diphenylmethylene)(pyridin-3-yl)methanamine

-

In a reaction vessel, 3-aminomethylpyridine is added to an equimolar amount of neat benzophenoneimine.

-

The reaction mixture is heated to 50°C and stirred for 6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting product, N-(diphenylmethylene)(pyridin-3-yl)methanamine, is obtained and can be used in the next step without further purification.

Step 2: Cyclization to form rac-Anatabine

-

The N-(diphenylmethylene)(pyridin-3-yl)methanamine intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a temperature between -78°C and -45°C.

-

To this solution, 1.5 equivalents of potassium tert-butoxide (KOtBu) are added, and the mixture is incubated for 30 minutes.

-

A solution of cis-1,4-dichloro-2-butene in THF is then added dropwise, maintaining the temperature at -45°C.

-

The reaction is allowed to proceed at -45°C for 1-2 hours.

-

The reaction is then quenched, and the anatabine product is worked up through an acid-base extraction.

Purification of rac-Anatabine

A multi-step purification process is employed to achieve high-purity anatabine:

-

The crude reaction product is subjected to an initial extraction.

-

Further purification can be achieved by distillation.

-

For high-purity anatabine (>99%), a final purification step involving extraction with methyl tert-butyl ether (MTBE) followed by an acid-base workup is recommended.

Quantitative Data for rac-Anatabine Synthesis

| Step | Reactants | Key Reagents/Conditions | Product | Yield | Purity |

| 1 | 3-aminomethylpyridine, benzophenoneimine | 50°C, 6 hours | N-(diphenylmethylene)(pyridin-3-yl)methanamine | High | - |

| 2 | N-(diphenylmethylene)(pyridin-3-yl)methanamine | KOtBu, cis-1,4-dichloro-2-butene, THF, -45°C | rac-Anatabine | ~25% | >97% |

| Purification | Crude rac-Anatabine | MTBE extraction, distillation, acid-base workup | Purified rac-Anatabine | - | >99% |

Synthesis of this compound

The synthesis of this compound involves the protection of the secondary amine of racemic anatabine using di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol that can be adapted and optimized for this specific transformation.

Experimental Protocol: N-Boc Protection of rac-Anatabine

-

Dissolve racemic anatabine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 4 to 12 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified using standard techniques:

-

Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying Boc-protected amines. A gradient of ethyl acetate in hexanes is a typical eluent system.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be employed for purification.

Visualizing the Synthetic Workflow

The overall synthetic pathway from starting materials to the final product, this compound, is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Biological Context: Anatabine and the NRF2 Signaling Pathway

While specific signaling pathways involving this compound are not documented, its parent compound, anatabine, has been reported to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. The activation of this pathway is a potential mechanism for the observed biological effects of anatabine. The Boc-protected derivative may be used in studies to further elucidate these mechanisms.

Caption: Simplified NRF2 activation pathway by Anatabine.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound for the research and drug development community. While a definitive, published protocol for the N-Boc protection of anatabine is currently unavailable, the combination of a validated synthesis for the anatabine precursor and established methodologies for N-Boc protection offers a clear and actionable path for its preparation. Further optimization and characterization by individual researchers will be necessary to establish a robust and reproducible procedure. The potential involvement of the NRF2 pathway highlights an area for future investigation where this compound could be a valuable chemical tool.

An In-Depth Technical Guide to rac-N-Boc Anatabine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of racemic N-tert-butyloxycarbonyl anatabine (rac-N-Boc Anatabine). This derivative of anatabine, a minor alkaloid found in tobacco and other Solanaceae plants, is a key compound for research and development, often used as a protected intermediate in the synthesis of anatabine analogs or as a reference standard.

Chemical Properties

This compound is a derivative of anatabine where the secondary amine of the tetrahydropyridine ring is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection renders the amine nucleophilicity and basicity, allowing for selective reactions at other positions of the molecule. It is typically supplied as a yellow oil for research purposes.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 260.33 g/mol | [1][2][3][4] |

| CAS Number | 1159977-12-4 | [1][5] |

| Appearance | Yellow Oil | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 | [2] |

| IUPAC Name | tert-butyl 2-(pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | N/A |

| Synonyms | rac N-Boc-anatabine, tert-butyl 3,6-dihydro-[2,3'-bipyridine]-1(2H)-carboxylate | [2] |

| Predicted pKa | 5.06 ± 0.12 | [2] |

| Solubility | Information not readily available. Generally, N-Boc protected alkaloids have increased solubility in non-polar organic solvents and are insoluble in water. | N/A |

| Melting Point | Not applicable (supplied as an oil). | [2] |

| Boiling Point | Information not readily available. | N/A |

Chemical Structure

The structure of this compound consists of a pyridine ring linked at the 3-position to the 2-position of a 1,2,3,6-tetrahydropyridine ring. The nitrogen atom of the tetrahydropyridine ring is protected with a Boc group. The "rac-" prefix indicates that it is a racemic mixture of the (R)- and (S)-enantiomers at the chiral center (the carbon atom connecting the two rings).

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.

-

Tetrahydropyridine Ring: A partially saturated six-membered heterocyclic ring containing one nitrogen atom.

-

Boc Protecting Group: A tert-butyloxycarbonyl group attached to the nitrogen of the tetrahydropyridine ring. This bulky group influences the conformation of the ring and the overall chemical reactivity of the molecule.

-

Chiral Center: The C2 carbon of the tetrahydropyridine ring, which is attached to the pyridine ring, is a stereocenter.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on standard organic chemistry procedures, the following represents a plausible workflow.

a. Synthesis: N-Boc Protection of rac-Anatabine (Representative Protocol)

A common method for the N-Boc protection of amines involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Reaction: To a solution of racemic anatabine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or diisopropylethylamine) to neutralize the in-situ formed acid. Di-tert-butyl dicarbonate is then added portion-wise at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

b. Analytical Characterization

The characterization of this compound would involve a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would confirm the presence of the Boc group (a characteristic singlet at ~1.5 ppm for the nine protons of the tert-butyl group) and the protons of the pyridine and tetrahydropyridine rings.

-

¹³C NMR would show the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm), in addition to the carbons of the heterocyclic rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 261.16.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic strong absorption band for the urethane carbonyl group of the Boc protector at approximately 1690-1700 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed for purity assessment. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of an additive like trifluoroacetic acid.

Signaling Pathways and Biological Context (of the Parent Compound, Anatabine)

It is important to note that this compound is primarily a synthetic intermediate, and its direct biological activity is not the focus of research. The biological context is provided by its parent compound, anatabine.

Anatabine has been investigated for its anti-inflammatory properties. Studies have suggested that anatabine may exert its effects by inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3). This, in turn, can prevent the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.

More recent research has also explored the potential of anatabine to act as an activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a master regulator of the antioxidant response.

Diagram of the Postulated Anti-Inflammatory Signaling Pathway of Anatabine:

References

The In Vitro Mechanism of Action of rac-N-Boc Anatabine: A Technical Overview

Executive Summary

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated a range of in vitro biological activities, primarily centered around its interaction with nicotinic acetylcholine receptors (nAChRs) and its modulation of inflammatory signaling pathways.[1] This technical guide provides a comprehensive overview of the known in vitro mechanism of action of anatabine, with the understanding that these properties may or may not be shared by its N-Boc derivative. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Core In Vitro Mechanisms of Action of Anatabine

The in vitro effects of anatabine have been characterized through several key mechanisms:

-

Nicotinic Acetylcholine Receptor (nAChR) Agonism: Anatabine acts as an agonist at α4β2 nicotinic acetylcholine receptors.[2][3]

-

Anti-inflammatory Signaling: Anatabine has been shown to inhibit key inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[4]

-

Oxidative Stress Response: Anatabine is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for anatabine from in vitro assays.

Table 1: Nicotinic Acetylcholine Receptor (α4β2) Binding and Functional Activity of Anatabine

| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| Anatabine | Receptor Binding | CHO (α4β2 nAChR overexpressing) | IC₅₀ | 0.7 ± 0.1 | [3] |

| Anatabine | Functional Activity | CHO (α4β2 nAChR overexpressing) | EC₅₀ | < 8 | [2] |

| Nicotine | Receptor Binding | CHO (α4β2 nAChR overexpressing) | IC₅₀ | 0.04 ± 0.002 | [3] |

| Cotinine | Receptor Binding | CHO (α4β2 nAChR overexpressing) | IC₅₀ | 9.9 ± 3.6 | [3] |

| Cotinine | Functional Activity | CHO (α4β2 nAChR overexpressing) | EC₅₀ | 85.3 ± 13.4 | [2] |

Experimental Protocols

α4β2 nAChR Functional Activity Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human α4β2 nicotinic acetylcholine receptor.

-

Methodology:

-

Cells are plated in 96-well microplates and cultured to confluency.

-

The culture medium is removed, and cells are washed with a physiological salt solution.

-

A fluorescent membrane potential-sensitive dye is loaded into the cells.

-

Cells are then exposed to varying concentrations of anatabine or a reference agonist.

-

Changes in fluorescence, indicative of ion flux through the activated nAChR channels, are measured using a fluorescence plate reader.

-

The EC₅₀ values are calculated from the dose-response curves.

-

NF-κB Inhibition Assay (Luciferase Reporter)

-

Cell Line: Human cell line (e.g., HEK293 or A549) transiently or stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach.

-

Cells are pre-treated with various concentrations of anatabine for a specified period.

-

Inflammatory stimulus (e.g., TNF-α or LPS) is added to induce NF-κB activation.[5]

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

The inhibitory effect of anatabine on NF-κB activation is determined by the reduction in luciferase signal compared to stimulated, untreated cells.

-

STAT3 Phosphorylation Inhibition Assay (Western Blot)

-

Cell Line: SH-SY5Y (human neuroblastoma cell line) or other suitable cell lines.[4]

-

Methodology:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are pre-incubated with different concentrations of anatabine.

-

A stimulus that induces STAT3 phosphorylation (e.g., a cytokine like IL-6) is added.

-

Following stimulation, cells are lysed, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified using an imaging system. The ratio of p-STAT3 to total STAT3 is calculated to determine the inhibitory effect of anatabine.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anatabine binding to α4β2 nAChR and subsequent signaling.

References

- 1. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 2. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Discovery and Biological Context of rac-N-Boc Anatabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and background of rac-N-Boc anatabine, a derivative of the naturally occurring tobacco alkaloid, anatabine. While specific discovery details of the N-Boc protected form are not extensively published, its existence is primarily as a chemically protected intermediate for use in synthetic chemistry and drug development. This guide will cover the fundamental background of anatabine, the rationale and methodology for N-Boc protection, and the key biological signaling pathways influenced by the parent compound, anatabine. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research.

Introduction to Anatabine

Anatabine is a minor alkaloid found in plants of the Solanaceae family, which includes tobacco, green tomatoes, peppers, and eggplant.[1][2] It shares structural similarities with nicotine but exhibits distinct biological activities. Notably, anatabine has demonstrated significant anti-inflammatory properties in various preclinical models, including those for Alzheimer's disease, Hashimoto's thyroiditis, and multiple sclerosis.[1]

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the secondary amine of the anatabine molecule yields this compound. This chemical modification is a standard strategy in organic synthesis to temporarily block the reactivity of the amine group, allowing for selective modifications at other positions of the molecule. The "rac" designation indicates that the compound is a racemic mixture of its enantiomers.

Synthesis of this compound

Representative Experimental Protocol: N-Boc Protection of Anatabine

Objective: To synthesize this compound by reacting racemic anatabine with di-tert-butyl dicarbonate.

Materials:

-

rac-Anatabine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve rac-anatabine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine or DIPEA (1.2 equivalents) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane.

-

Add the (Boc)₂O solution dropwise to the anatabine solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (anatabine) is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity of Anatabine: Key Signaling Pathways

Research into the mechanism of action of anatabine has revealed its modulatory effects on key cellular signaling pathways involved in inflammation and oxidative stress.

NRF2 Pathway Activation

Anatabine has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon activation by inducers like anatabine, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

dot

Caption: Anatabine-induced NRF2 Pathway Activation.

MAPK Signaling Pathway

Phosphoproteomic studies have demonstrated that anatabine treatment results in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK cascades are crucial signaling pathways that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Anatabine-induced activation of MAPK signaling may contribute to its overall anti-inflammatory effects.

dot

Caption: Anatabine-induced MAPK Signaling Activation.

Quantitative Data

The following table summarizes the quantitative data on the activation of the NRF2 pathway by anatabine from a luciferase reporter gene assay.

| Compound | Concentration (µM) | NRF2 Activation (Fold Change) |

| Anatabine | 250 | Statistically Significant (p < 0.05)[3] |

| Anabasine | Up to 500 | No Significant Activation[3] |

| Cotinine | Up to 500 | No Significant Activation[3] |

| Nornicotine | Up to 500 | No Significant Activation[3] |

| Nicotine | Up to 500 | No Significant Activation[3] |

| Sulforaphane (Positive Control) | 10 | Significant Activation |

| Dimethyl Fumarate (Positive Control) | 50 | Significant Activation |

Key Experimental Protocols

NRF2/ARE Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NRF2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).

dot

Caption: NRF2/ARE Luciferase Reporter Gene Assay Workflow.

Detailed Protocol:

-

Cell Culture: An HEK-293-based NRF2/ARE luciferase reporter cell line is used.[4] These cells are stably transfected with a reporter vector containing multiple copies of the ARE sequence upstream of a luciferase gene.[4]

-

Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of anatabine, positive controls (e.g., sulforaphane, dimethyl fumarate), and a vehicle control (e.g., DMSO).[3]

-

Incubation: The cells are incubated with the compounds for 24 hours.[3]

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the luciferase activity and thus NRF2 transcriptional activity, is measured using a luminometer.[4]

-

Data Analysis: The fold change in luciferase activity is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.

Phosphoproteomics Analysis of MAPK Signaling

This method is employed to identify and quantify changes in protein phosphorylation, such as the activation of MAPK pathway components, in response to anatabine treatment.

dot

Caption: Phosphoproteomics Workflow for MAPK Signaling Analysis.

Detailed Protocol:

-

Cell Treatment and Lysis: Cells are treated with anatabine or a vehicle control for a specified time. Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Digestion: The extracted proteins are quantified, and then digested into peptides, typically using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for the identification of the peptide sequence and the location of the phosphorylation site.

-

Data Analysis: The MS/MS data is processed using specialized software to identify and quantify the phosphopeptides. The relative abundance of each phosphopeptide in anatabine-treated samples is compared to that in control samples to identify changes in phosphorylation levels.

-

Bioinformatics Analysis: The identified phosphoproteins are then mapped to known signaling pathways, such as the MAPK pathway, to determine the effect of anatabine on these pathways.

Conclusion

This compound serves as a crucial intermediate in the chemical exploration of the therapeutic potential of anatabine. The parent compound, anatabine, demonstrates significant anti-inflammatory and cytoprotective effects, primarily through the activation of the NRF2 and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of anatabine and its derivatives, facilitating the development of novel therapeutics.

References

- 1. Systems biology reveals anatabine to be an NRF2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of rac-N-Boc Anatabine: A Technical Guide

An in-depth technical guide on the solubility of rac-N-Boc Anatabine for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of anatabine, a naturally occurring alkaloid found in plants of the Solanaceae family. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the tetrahydropyridine ring modifies the molecule's polarity and, consequently, its solubility characteristics. Understanding the solubility of this compound is crucial for its synthesis, purification, and handling in various laboratory and developmental settings. This guide provides a comprehensive overview of the expected solubility, a general protocol for its determination, and relevant biological context of the parent compound, anatabine.

It is important to note that specific, publicly available quantitative solubility data for this compound is limited. Therefore, this guide offers a predictive analysis based on chemical principles and a generalized experimental framework for researchers to generate their own data.

Predicted Solubility Profile

The chemical structure of this compound suggests a significant alteration in solubility compared to its parent compound, anatabine. The Boc group is large and non-polar, which is expected to decrease the molecule's overall polarity. This structural change leads to the following predictions:

-

Aqueous Solubility: The solubility in water and other polar protic solvents is expected to be significantly lower than that of anatabine. The Boc group will sterically hinder the formation of hydrogen bonds with water molecules.

-

Organic Solvent Solubility: Conversely, the solubility in a wide range of common organic solvents is expected to be favorable. Solvents with low to moderate polarity, such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran, are likely to be effective in dissolving this compound. Solubility in non-polar solvents like hexanes may be more limited but is likely greater than that of the more polar anatabine.

Quantitative Solubility Data

As of the latest available information, specific quantitative solubility data for this compound in various solvents has not been extensively published. The following table is provided as a template for researchers to record their own experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Acetone | 25 | ||

| Toluene | 25 | ||

| Hexanes | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the shake-flask method, a common technique in pharmaceutical sciences.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Biological Context: Signaling Pathway of Anatabine

While this compound is a protected intermediate and its biological activity is not the primary focus of solubility studies, the parent compound, anatabine, has known anti-inflammatory properties. Anatabine has been shown to exert its effects by inhibiting key inflammatory signaling pathways.[1] Specifically, it can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This, in turn, can prevent the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of pro-inflammatory cytokine production.[1]

Caption: The inhibitory effect of anatabine on the STAT3 and NF-κB signaling pathways.

This information is provided for contextual understanding of the parent molecule. The biological activity of this compound would need to be determined independently, likely after the removal of the Boc protecting group.

References

Navigating the Stability and Storage of rac-N-Boc Anatabine: A Technical Guide for Researchers

Introduction

rac-N-Boc Anatabine, a derivative of the tobacco alkaloid anatabine, is a compound of interest for researchers in neuropharmacology and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the tetrahydropyridine ring significantly alters its chemical properties compared to the parent compound. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, addressing the needs of researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this specific compound, this guide also draws on the well-established chemistry of N-Boc protected compounds to infer its stability profile.

Chemical Profile and General Stability

This compound has a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol . The key to its stability lies in the N-Boc protecting group, which is known for its robustness under a variety of conditions, yet its specific lability under others.

General Stability of the N-Boc Group:

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its predictable stability. It is generally stable under the following conditions:

-

Basic Conditions: Resistant to a wide range of non-nucleophilic and nucleophilic bases.

-

Catalytic Hydrogenation: Stable to typical hydrogenation conditions (e.g., H₂/Pd).

-

Oxidative Conditions: Generally resistant to many oxidizing agents.

However, the Boc group is susceptible to cleavage under:

-

Acidic Conditions: It is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even moderately acidic conditions, especially in the presence of protic solvents. This is the most common method for its removal.

This inherent acid lability is the primary consideration for the chemical stability of this compound.

Recommended Storage Conditions

While specific long-term stability data from manufacturers is not publicly available, general best practices for the storage of N-Boc protected compounds should be followed to ensure the integrity of this compound.

Storage Recommendations:

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C. | To minimize thermal degradation and any potential slow hydrolysis of the Boc group. |

| Humidity | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis of the Boc group, which can be accelerated by moisture, especially if any acidic impurities are present. |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation of the pyridine or tetrahydropyridine rings over long-term storage. |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the cleavage of the N-Boc group to yield anatabine.

Potential Biological Targets of rac-N-Boc Anatabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

rac-N-Boc anatabine is a racemic N-tert-butoxycarbonyl-protected derivative of anatabine, a minor tobacco alkaloid found in plants of the Solanaceae family. While direct experimental data on the biological targets of this compound is not currently available in peer-reviewed literature, this guide extrapolates its potential targets based on the well-documented biological activities of its parent compound, anatabine. The introduction of the bulky N-Boc protecting group on the piperidine ring is anticipated to significantly modulate the pharmacological profile of the anatabine scaffold. This document provides a comprehensive overview of the known targets of anatabine, detailed experimental protocols for assessing activity at these targets, and a discussion of the likely impact of the N-Boc functionalization.

Introduction

Anatabine has garnered scientific interest for its anti-inflammatory properties.[1] Studies have demonstrated its interaction with several key signaling pathways implicated in inflammation and cellular stress responses. This guide will focus on four primary potential target pathways for the anatabine scaffold:

-

Nicotinic Acetylcholine Receptors (nAChRs): As a structural analog of nicotine, anatabine interacts with nAChRs.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Anatabine has been shown to inhibit the phosphorylation of STAT3, a key mediator of inflammatory signaling.[2]

-

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway, a central regulator of inflammation, is another target of anatabine.

-

Nuclear factor erythroid 2-related factor 2 (NRF2): Anatabine has been identified as an activator of the NRF2 pathway, a critical regulator of antioxidant responses.[3][4][5]

The presence of the N-Boc group on this compound is expected to sterically hinder and electronically alter the molecule's ability to bind to the targets of anatabine, particularly the nAChRs where the nitrogen's positive charge at physiological pH is crucial for interaction.

Quantitative Data Summary for Anatabine

The following table summarizes the available quantitative data for the interaction of the parent compound, anatabine, with its known biological targets.

| Target | Ligand | Assay Type | Value | Cell Line/System | Reference |

| α4β2 nAChR | Anatabine | Radioligand Binding Assay | IC50 = 0.7 ± 0.1 µM | Not Specified | [6] |

Potential Biological Targets and Signaling Pathways

Nicotinic Acetylcholine Receptors (nAChRs)

Anatabine, like other tobacco alkaloids, is known to bind to nAChRs.[3][4] These ligand-gated ion channels are involved in a wide range of physiological processes. The interaction of anatabine with nAChRs is thought to contribute to some of its biological activities.

Impact of N-Boc Group: The nitrogen atom in the piperidine ring of anatabine is critical for its interaction with the orthosteric binding site of nAChRs. The presence of the bulky, electron-withdrawing N-Boc group in this compound would likely abolish or significantly reduce its affinity for nAChRs due to steric hindrance and altered electronics.

Figure 1: Simplified Anatabine-nAChR Signaling Pathway.

STAT3 Signaling Pathway

Anatabine has been demonstrated to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in cytokine signaling and inflammation.[2] By inhibiting STAT3 phosphorylation, anatabine can suppress the expression of pro-inflammatory genes.

Impact of N-Boc Group: The mechanism by which anatabine inhibits STAT3 phosphorylation is not fully elucidated. If the interaction is intracellular, the lipophilicity of the N-Boc group might alter the cell permeability of this compound, potentially affecting its ability to reach this target. The steric bulk could also influence binding to any putative intracellular binding site.

Figure 2: Anatabine's Inhibition of the STAT3 Signaling Pathway.

NF-κB Signaling Pathway

Anatabine has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. Inhibition of NF-κB leads to a downstream reduction in the expression of various pro-inflammatory cytokines and mediators.

Impact of N-Boc Group: Similar to the STAT3 pathway, the effect of the N-Boc group on NF-κB inhibition will depend on the precise mechanism of action of anatabine. Changes in cell permeability and potential steric hindrance at an intracellular target could alter the activity of this compound compared to the parent compound.

References

- 1. Nirogacestat - Wikipedia [en.wikipedia.org]

- 2. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rac N-Boc-anatabine | 1159977-12-4 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. clearsynth.com [clearsynth.com]

In-Depth Technical Guide to the Spectroscopic Data of rac-N-Boc Anatabine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for racemic N-tert-butoxycarbonyl anatabine (rac-N-Boc anatabine). The information is compiled to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Chemical Structure and Properties

-

Chemical Name: tert-butyl 3,6-dihydro-2,3'-bipyridine-1(2H)-carboxylate

-

Synonyms: rac N-Boc-anatabine, Anatabine Impurity 1

-

CAS Number: 1159977-12-4

-

Molecular Formula: C₁₅H₂₀N₂O₂

-

Molecular Weight: 260.33 g/mol

-

Appearance: Yellow Oil

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals that detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for this compound is limited. While the compound is commercially available, full characterization data is not consistently provided by suppliers. This guide presents typical spectroscopic data expected for this compound based on the analysis of its parent compound, anatabine, and general principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 8.5 - 8.6 | m |

| 7.7 - 7.8 | m |

| 7.3 - 7.4 | m |

| 5.8 - 6.0 | m |

| 5.6 - 5.8 | m |

| 5.4 - 5.6 | m |

| 4.0 - 4.2 | m |

| 2.5 - 2.7 | m |

| 1.4 - 1.5 | s |

Mass Spectrometry (MS)

Mass spectrometry data would be crucial for confirming the molecular weight of this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | 261.1598 | [M+H]⁺ |

| 283.1417 | [M+Na]⁺ | |

| 205.1179 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc) | |

| 161.1073 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (urethane carbonyl) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1590, 1475, 1435 | Medium-Weak | C=C, C=N stretch (pyridine ring) |

| ~1160 | Strong | C-O stretch (urethane) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard procedures for NMR, MS, and IR spectroscopy would be applicable. The following are generalized protocols that would be suitable for the characterization of this compound.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

General Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Analysis: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

General Infrared Spectroscopy Protocol (ATR-IR)

-

Sample Preparation: As this compound is an oil, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans for a clear spectrum.

Synthesis and Analysis Workflow

The synthesis of this compound typically involves the protection of the secondary amine of anatabine with a Boc group. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

rac-N-Boc Anatabine CAS number and molecular weight

An in-depth technical guide on rac-N-Boc Anatabine is provided below, tailored for researchers, scientists, and professionals in drug development.

Technical Data: this compound

This section summarizes the key chemical and physical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 1159977-12-4 | |

| Molecular Weight | 260.33 g/mol | |

| Molecular Formula | C₁₅H₂₀N₂O₂ | |

| Synonyms | rac N-Boc-anatabine | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 |

Introduction

This compound is a derivative of anatabine, a minor alkaloid found in tobacco. The "N-Boc" designation indicates that the secondary amine of the anatabine core structure is protected by a tert-butyloxycarbonyl (Boc) group. This modification is a common strategy in organic synthesis to temporarily block the reactivity of the amine group, allowing for selective chemical modifications at other positions of the molecule. As such, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry. Due to its nature as a synthetic intermediate, extensive research into its specific biological activities and signaling pathways is not widely documented in scientific literature.

Experimental Protocols

General Synthesis of this compound

The following is a representative protocol for the N-Boc protection of racemic anatabine. This procedure is a standard method in organic chemistry for the protection of secondary amines.

Materials:

-

rac-Anatabine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve rac-Anatabine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add the base (e.g., Triethylamine) to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Boc Anhydride: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (anatabine) is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Biological Activity and Signaling Pathways

There is currently a lack of published research specifically detailing the biological activity or the signaling pathways of this compound. Its primary role in research and development appears to be that of a synthetic precursor. The Boc protecting group is generally designed to be chemically inert under many conditions and is typically removed to yield the final, biologically active compound. Therefore, any significant biological activity would be more commonly associated with the parent compound, anatabine, or the final synthesized derivative rather than the Boc-protected intermediate itself.

Visualizations

Synthetic Workflow for N-Boc Protection

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

General Workflow for Biological Screening

This diagram outlines a hypothetical workflow for the initial biological screening of a novel compound such as a derivative of this compound.

Caption: General workflow for new compound screening.

Commercial Availability and Technical Applications of rac-N-Boc Anatabine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of rac-N-Boc Anatabine, a Boc-protected derivative of the tobacco alkaloid anatabine. It also details experimental protocols for its deprotection and the subsequent use of anatabine in biological research, with a focus on its known effects on key cellular signaling pathways. This information is intended to support researchers in the fields of neuroinflammation, Alzheimer's disease, and other inflammatory conditions.

Commercial Suppliers and Pricing

This compound is available from several commercial suppliers, primarily for research purposes. Pricing is generally available upon request, and purity and formulation may vary between suppliers.

| Supplier | Product Name | Catalog Number | Purity | Notes |

| Santa Cruz Biotechnology | rac N-Boc-anatabine | sc-219862 | Not specified | For research use only. |

| Genprice | rac N-Boc-anatabine | 24-sc-219862 | Not specified | For research use only. Price available upon login. |

| Toronto Research Chemicals (via Biomall) | This compound | B621260 | Not specified | Sold in 25mg pack size.[1] |

| BOC Sciences | This compound | 1159977-12-4 | Not specified | Inquire for pricing. |

| Clearsynth | This compound | CS-O-21508 | Not specified | For research use only. |

| ChemicalBook | rac N-Boc-anatabine | 1159977-12-4 | Not specified | Lists multiple suppliers. |

Note: The pricing for (R,S)-Anatabine (the deprotected form) from APExBIO is available as a reference: 10mg for $50.00, 50mg for $130.00, and 100mg for $208.00.

Experimental Protocols

This compound is a protected form of anatabine and requires deprotection to yield the biologically active compound. The following protocols are based on standard chemical procedures and published research on anatabine.

N-Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield rac-Anatabine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)[2]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

-

Add an excess of TFA (typically 10-50 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield rac-Anatabine.

-

Verify the purity of the product using techniques such as NMR and mass spectrometry.

In Vitro Assays with Anatabine

Objective: To assess the inhibitory effect of anatabine on NF-κB activation in a cell-based assay.

Cell Line:

-

HEK293 cells stably expressing an NF-κB luciferase reporter construct.[3]

-

SH-SY5Y human neuroblastoma cells.[3]

Materials:

-

HEK293-NF-κB-luc or SH-SY5Y cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)[3]

-

Anatabine (prepared from this compound)

-

Luciferase assay reagent

-

Luminometer

-

Antibodies for Western blotting (e.g., anti-phospho-p65)

Procedure:

-

Culture HEK293-NF-κB-luc or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of anatabine (e.g., 1-100 µM) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 3 hours to induce NF-κB activation.[3]

-

For luciferase assay, lyse the cells and measure luciferase activity using a luminometer.

-

For Western blotting, lyse the cells and probe for phosphorylated p65 to assess the activation of the NF-κB pathway.[3]

Objective: To determine the effect of anatabine on STAT3 phosphorylation.

Cell Line:

Materials:

-

Selected cell line

-

Appropriate cell culture medium and supplements

-

Lipopolysaccharide (LPS) or TNF-α[4]

-

Anatabine

-

Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3)

Procedure:

-

Culture the chosen cell line under standard conditions.

-

Pre-treat the cells with anatabine at various concentrations for a specified time.

-

Induce STAT3 phosphorylation by treating the cells with LPS or TNF-α.[4]

-

Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated STAT3 and total STAT3 to determine the extent of inhibition.[4]

Objective: To evaluate the ability of anatabine to activate the NRF2 pathway.

Cell Line:

Materials:

-

HEK293-NRF2/ARE-luc cells

-

Cell culture medium and supplements

-

Anatabine

-

Positive controls (e.g., sulforaphane, dimethyl fumarate)[5][6]

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Culture the HEK293-NRF2/ARE-luc reporter cells.

-

Treat the cells with a range of anatabine concentrations (e.g., up to 250 µM) for 24 hours.[5][6]

-

Include positive controls in the experiment.

-

Lyse the cells and measure the luciferase activity to quantify NRF2 activation.[5][6]

In Vivo Studies with Anatabine

Animal Model:

Materials:

-

Tg PS1/APPswe mice

-

Anatabine

-

Drinking water

-

Equipment for behavioral testing (e.g., elevated plus maze, three-chamber social interaction test)[7]

-

Reagents and equipment for immunohistochemistry and RT-qPCR.[7][8]

Procedure:

-

Administer anatabine to the mice orally in their drinking water at specified doses (e.g., 10 mg/kg/day and 20 mg/kg/day).[7][8]

-

Treat the mice for a chronic period (e.g., 6.5 months).[8]

-

Conduct behavioral tests to assess cognitive and social deficits.[7]

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemical analysis to quantify Aβ deposition and microgliosis (Iba1 staining).[7]

-

Use RT-qPCR to measure the expression of inflammatory markers and Bace1.[7][8]

Signaling Pathways and Experimental Workflows

The biological effects of anatabine are attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of anatabine.

References

- 1. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 2. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for rac-N-Boc Anatabine in In Vivo Animal Studies

Disclaimer: The following application notes and protocols are based on published data for the parent compound, anatabine. Currently, there is no publicly available in vivo dosage and administration data specifically for rac-N-Boc Anatabine. The N-Boc (tert-butyloxycarbonyl) protecting group will alter the physicochemical properties of anatabine, including its molecular weight, lipophilicity, and potentially its pharmacokinetic and pharmacodynamic profile. Therefore, the information provided herein should be considered a starting point for study design. It is imperative that researchers conduct initial dose-ranging, pharmacokinetic, and toxicity studies for this compound to establish a safe and effective dose for their specific animal model and research question.

Introduction

Anatabine, a minor tobacco alkaloid, has demonstrated anti-inflammatory properties in various preclinical models. Its mechanism of action is linked to the inhibition of the NF-κB signaling pathway. The introduction of an N-Boc protecting group, creating this compound, is a chemical modification that may be intended to alter the compound's stability, solubility, or pharmacokinetic properties. The Boc group is labile under acidic conditions, suggesting it may be removed in vivo, particularly in the acidic environment of the stomach if administered orally, or potentially in acidic intracellular compartments, to release the active anatabine.

These notes provide a comprehensive overview of extrapolated dosage and administration protocols for this compound based on existing data for anatabine, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize in vivo dosage and pharmacokinetic data for the parent compound, anatabine, in rodents. This data can be used to estimate a starting dose range for this compound.

Table 1: In Vivo Administration of Anatabine in Rodents

| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |

| Rat | Intraperitoneal (i.p.) | 1, 2, and 5 mg/kg | Anti-inflammatory (Carrageenan-induced paw edema) | [1] |

| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Anti-inflammatory (LPS-induced cytokine production) | [2][1] |

| Mouse | Inhalation | ~10 and ~20 mg/kg/day (4 weeks) | Chronic inflammation (Murine model of multiple sclerosis) | [2] |

Table 2: Pharmacokinetic Parameters of Anatabine in Rodents

| Animal Model | Route of Administration | Dose | Tmax | Cmax | t1/2 | Bioavailability | Reference |

| Rat | Intravenous (i.v.) | - | - | - | 68.4 min | - | [3][4] |

| Rat | Intraperitoneal (i.p.) | 2 mg/kg | 9.6 min | 1.18 µg/mL | 83.4 min | 68.6% | [3][1] |

| Rat | Intraperitoneal (i.p.) | 5 mg/kg | 9.6 min | 2.73 µg/mL | 83.4 min | 68.6% | [3][1] |

| Mouse | Intraperitoneal (i.p.) | 2 mg/kg | ~0 min | 1.37 µg/L | 12.6 min | - | [3][4] |

Dosage Calculation for this compound

To estimate a starting dose for this compound, one must account for the increased molecular weight due to the Boc group.

-

Molecular Weight of Anatabine: ~160.23 g/mol

-

Molecular Weight of this compound: ~260.33 g/mol

Dosage Conversion Factor: (MW of this compound) / (MW of Anatabine) = 260.33 / 160.23 ≈ 1.62

Therefore, to achieve a comparable molar dose of the active compound (assuming 100% in vivo deprotection), the administered dose of this compound should be approximately 1.62 times the dose of anatabine.

Table 3: Estimated Starting Dosage Ranges for this compound

| Animal Model | Route of Administration | Estimated Starting Dose Range (mg/kg) |

| Rat | Intraperitoneal (i.p.) | 1.6 - 8.1 mg/kg |

| Mouse | Intraperitoneal (i.p.) | 8.1 mg/kg |

| Mouse | Inhalation | 16.2 - 32.4 mg/kg/day |

Note: These are estimated starting doses. It is crucial to perform pilot studies to determine the optimal dose.

Experimental Protocols

The following are detailed, hypothetical protocols for in vivo studies using this compound, extrapolated from studies on anatabine.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Rat Model of Acute Inflammation

Objective: To assess the efficacy of this compound in reducing carrageenan-induced paw edema in rats.

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Parenteral administration supplies (syringes, needles)[3]

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign rats to the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (low dose, e.g., 1.6 mg/kg)

-

This compound (medium dose, e.g., 3.2 mg/kg)

-

This compound (high dose, e.g., 8.1 mg/kg)

-

Positive control (e.g., Diclofenac, 30 mg/kg, oral administration)

-

-

Compound Administration:

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control.

Protocol 2: Assessment of Cytokine Inhibition in a Mouse Model of Systemic Inflammation

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Parenteral administration supplies[3]

-

Blood collection supplies

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week.

-

Grouping: Randomly assign mice to the following groups (n=6-8 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (e.g., 8.1 mg/kg) + LPS

-

Positive control (e.g., Dexamethasone, 1 mg/kg) + LPS

-

-

Compound Administration: Administer vehicle, this compound, or Dexamethasone via i.p. injection.

-

LPS Challenge: 30 minutes after compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control + saline group.

-

Blood Collection: 2 hours after the LPS challenge, collect blood samples via cardiac puncture under anesthesia.[2][1]

-

Cytokine Analysis: Prepare plasma and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels between the treatment groups and the vehicle + LPS group.

Visualizations

Signaling Pathway

The primary anti-inflammatory mechanism of anatabine is believed to be the inhibition of the NF-κB signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of anatabine via inhibition of NF-κB activation.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study evaluating this compound.

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for rac-N-Boc Anatabine in Neuroinflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-N-Boc Anatabine is a derivative of anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family.[1] Anatabine has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation, making it a compound of interest for therapeutic development in neurodegenerative diseases.[2][3] This document provides detailed application notes and protocols for the use of this compound in neuroinflammation models.

Important Note on this compound:

This compound is the N-tert-butoxycarbonyl (Boc) protected form of anatabine. The Boc protecting group masks the secondary amine of the anatabine molecule. In order to exert its biological activity, the Boc group must be removed to yield the active anatabine compound. Therefore, a deprotection step is required before conducting biological assays. The following protocols are based on the biological activity of the deprotected compound, anatabine.

Mechanism of Action

Anatabine exerts its anti-inflammatory effects primarily through the inhibition of key inflammatory signaling pathways. It has been shown to prevent the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), two transcription factors that play a crucial role in the inflammatory response.[1][2] By inhibiting the activation of STAT3 and NF-κB, anatabine reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] More recent studies suggest that anatabine may also act as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of anatabine.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of anatabine in various neuroinflammation models.

| Model System | Treatment | Effect | Reference |

| Wild-type mice with LPS-induced acute inflammation | Intraperitoneal injection of anatabine | Dose-dependent reduction of plasma IL-6 and TNF-α. At 5 mg/kg, anatabine reduced plasma TNFα and IL-6 levels by 34.0% and 47.2%, respectively. | [4] |

| Transgenic mouse model of Alzheimer's disease (Tg APPsw) | Chronic oral treatment with anatabine | Reduction in brain TNF-α and IL-6 levels. Inhibition of increased STAT3 phosphorylation in the brain. | [1][2] |

| Human whole blood stimulated with LPS | Anatabine | Prevention of IL-1β production. | [1] |

| SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells stimulated with LPS or TNF-α | Anatabine | Prevention of STAT3 and NFκB phosphorylation. | [1] |

| Murine model of multiple sclerosis | Anatabine (~10 and ~20 mg/kg/day for 4 weeks; inhalation exposure) | Reduction in neurological deficits and bodyweight loss. | [5] |

Experimental Protocols

1. Deprotection of this compound to Yield Anatabine

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA), a common and effective method.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of TFA to the stirred solution (e.g., a 25% TFA/DCM solution).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully concentrate the solution using a rotary evaporator to remove the excess TFA and DCM.

-

Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the deprotected anatabine.

-

Confirm the identity and purity of the product using appropriate analytical methods (e.g., NMR, LC-MS).

2. In Vitro Neuroinflammation Model: Inhibition of STAT3/NF-κB Phosphorylation

This protocol outlines a general procedure for assessing the anti-inflammatory effects of anatabine on cultured cells.

Cell Lines:

-

Human microglial cells (HMC3)

-

Human neuroblastoma cells (SH-SY5Y)

-

Human embryonic kidney cells (HEK293)

Materials:

-

Appropriate cell culture medium and supplements

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Anatabine (deprotected from this compound)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for Western blotting (antibodies against phospho-STAT3, total STAT3, phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin or GAPDH)

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of anatabine for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 30-60 minutes for phosphorylation studies).

-

Wash the cells with ice-cold PBS and lyse them using an appropriate cell lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blot analysis to detect the levels of phosphorylated and total STAT3 and NF-κB p65.

3. In Vivo Neuroinflammation Model: LPS-Induced Acute Inflammation in Mice

This protocol describes an in vivo model to assess the anti-inflammatory effects of anatabine.

Animals:

-

C57BL/6 mice (or other appropriate strain)

Materials:

-

Anatabine (deprotected from this compound)

-

Sterile saline solution

-

Lipopolysaccharide (LPS)

-

Anesthesia

-

Equipment for blood and tissue collection

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Administer anatabine via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 1, 2, and 5 mg/kg).

-

After a set pre-treatment time (e.g., 30 minutes), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture under anesthesia.

-

Euthanize the animals and harvest tissues of interest (e.g., brain, spleen, kidney).

-

Process blood to obtain plasma for cytokine analysis (e.g., ELISA for IL-6, TNF-α, and IL-1β).

-

Homogenize tissues for protein extraction and subsequent analysis of inflammatory markers (e.g., Western blot for phospho-STAT3).

Experimental Workflow